

Application Notes and Protocols for LRGILS-NH2 TFA in Calcium Flux Assays

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Compound of Interest

Compound Name: LRGILS-NH2 TFA

Cat. No.: B10783012

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Introduction

Protease-Activated Receptor 2 (PAR2), a member of the G-protein coupled receptor (GPCR) superfamily, is a key player in various physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus, which unmasks a tethered ligand that binds to the receptor and initiates signaling.[2] Synthetic peptides that mimic this tethered ligand, such as SLIGKV-NH2 and SLIGRL-NH2, can act as potent PAR2 agonists.[3][4]

A critical downstream signaling event following PAR2 activation is the mobilization of intracellular calcium ($[Ca^{2+}]_i$).[4] This is primarily mediated through the $G_{\alpha q}$ signaling pathway, which activates phospholipase $C\beta$ (PLC β).[4] PLC β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca^{2+} into the cytoplasm.[1][4] This initial release can be followed by an influx of extracellular Ca^{2+} through store-operated calcium channels.[4]

The peptide **LRGILS-NH2 TFA** is the reverse sequence of the murine PAR2 agonist SLIGRL-NH2 and serves as an inactive negative control in PAR2 functional assays. It is not expected to elicit a response, thus providing a crucial baseline for assessing the specific activity of PAR2

agonists. This document provides detailed protocols for utilizing **LRGILS-NH2 TFA** as a negative control in calcium flux assays to study PAR2 activation.

Data Presentation

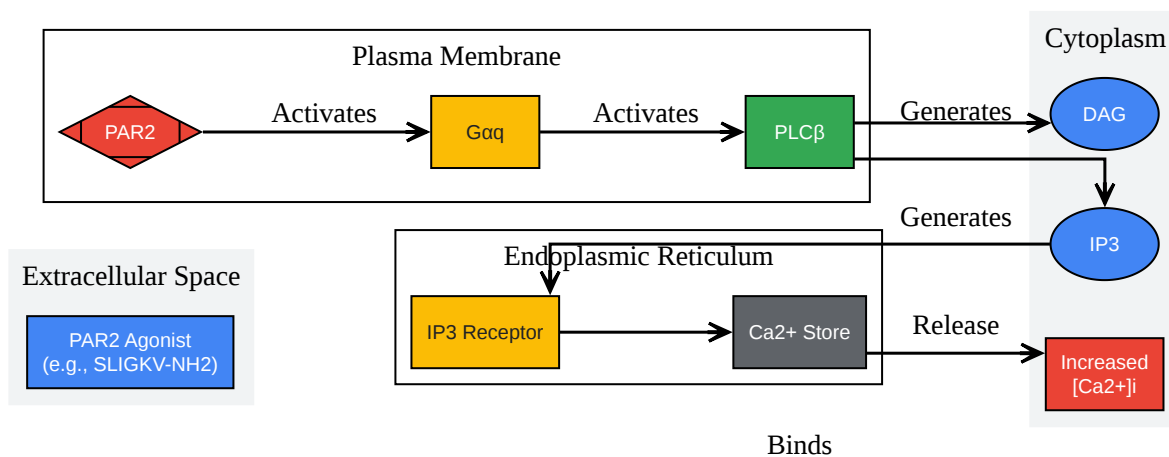
The following table summarizes representative quantitative data from calcium flux assays comparing the activity of a PAR2 agonist (SLIGKV-NH2) with the inactive control peptide (**LRGILS-NH2 TFA**).

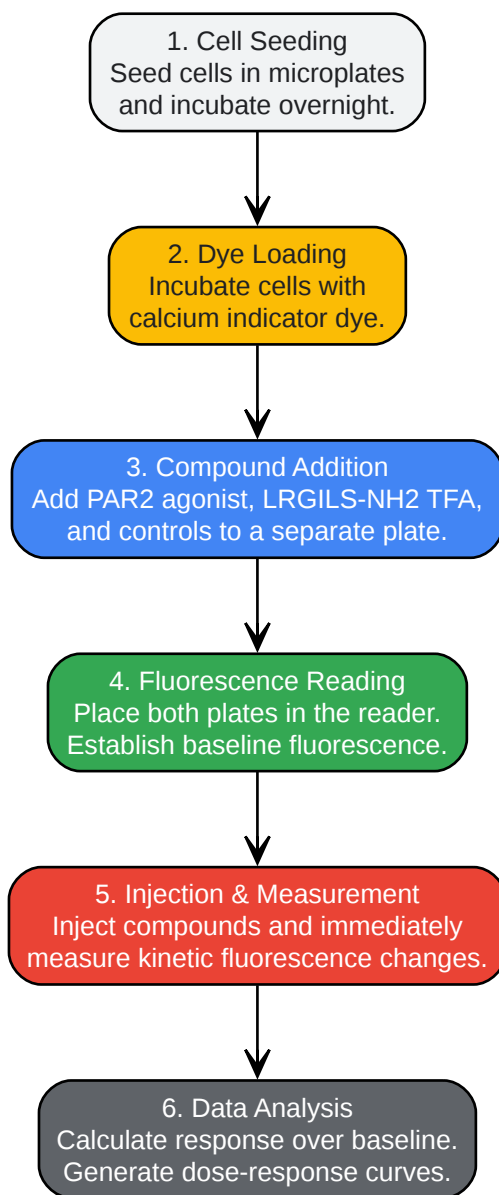
Compound	Target	Assay Type	Cell Line	Parameter	Value
SLIGKV-NH2	PAR2	Calcium Flux	PAR2 Nomad Cell Line	EC50	1.67×10^{-6} M[3]
LRGILS-NH2 TFA	PAR2	Calcium Flux	Various	Activity	Inactive / No Response

Note: LRGILS-NH2 is designed to be an inactive peptide, therefore an EC50 value is not applicable. The expected result is a flat response, similar to the vehicle control, across a range of concentrations.

Signaling Pathway

The activation of PAR2 by an agonist peptide leads to a well-defined signaling cascade resulting in an increase in intracellular calcium. The diagram below illustrates this pathway.





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